molecular formula C20H14F3N3O2S B2780074 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 429646-81-1

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2780074
CAS No.: 429646-81-1
M. Wt: 417.41
InChI Key: YDSUVQIHQGJHLB-UHFFFAOYSA-N
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Description

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14F3N3O2S and its molecular weight is 417.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Research into imidazo[1,2-a]pyridines, a class to which N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide belongs, has led to the development of efficient synthesis methods. For instance, Cui et al. (2018) describe a metal-free three-component domino reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing good efficiency and functional group tolerance (Cui et al., 2018). Moreover, Mironov et al. (2006) have developed a catalytic system for synthesizing imidazo[1,2-a]pyridines, emphasizing its high yield and absence of side reactions (Mironov et al., 2006).

Chemical Properties and Reactivity

The chemical reactivity of imidazo[1,2-a]pyridines has been explored in various studies. Park et al. (2017) discuss the development of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes as bifunctional N-heterocyclic carbene ligands, efficient in catalyzing direct C-H carboxylation with CO2 (Park et al., 2017). Alcarazo et al. (2005) provide insights into the imidazo[1,5-a]pyridine skeleton as a versatile platform for stable N-heterocyclic carbenes, suitable for various synthesis applications (Alcarazo et al., 2005).

Biological Activity

The biological activity of compounds related to this compound has been evaluated in various contexts. Kim et al. (2009) synthesized benzenesulfonamide-substituted imidazoles and evaluated their ALK5 inhibitory activity, demonstrating significant inhibition in cell-based assays (Kim et al., 2009).

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-6-4-8-17(12-15)29(27,28)25-16-7-3-5-14(11-16)18-13-26-10-2-1-9-19(26)24-18/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUVQIHQGJHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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